2-Bromo-4-chloro-6-hydroxybenzaldehyde
Description
2-Bromo-4-chloro-6-hydroxybenzaldehyde (C₇H₃BrClO₂) is a halogenated aromatic aldehyde with a hydroxyl group at the 6-position. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases and coordination complexes. The compound is synthesized via the condensation of 3-bromo-5-chlorosalicylaldehyde with amines, as demonstrated in the crystal structure determination of its Schiff base derivative . Its molecular geometry and electronic properties are critical for applications in materials science and medicinal chemistry. Single-crystal X-ray diffraction studies (performed using SHELXL ) confirm its planar aromatic ring and intermolecular hydrogen bonding, which stabilize its crystalline structure .
Properties
Molecular Formula |
C7H4BrClO2 |
|---|---|
Molecular Weight |
235.46 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4BrClO2/c8-6-1-4(9)2-7(11)5(6)3-10/h1-3,11H |
InChI Key |
OXPNMOQKLTWFDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-hydroxybenzaldehyde typically involves the bromination and chlorination of hydroxybenzaldehyde derivatives. One common method includes the reaction of 3-bromophenol with chloroform in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium chloride. The reaction is carried out at elevated temperatures (65-70°C) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of 2-Bromo-4-chloro-6-hydroxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products:
Oxidation: 2-Bromo-4-chloro-6-hydroxybenzoic acid.
Reduction: 2-Bromo-4-chloro-6-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-Bromo-4-chloro-6-hydroxybenzaldehyde serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form quinones.
- Reduction : The aldehyde group can be reduced to form alcohols.
- Substitution Reactions : Halogen atoms can be substituted with nucleophiles, leading to the formation of new derivatives.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various pathogens, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress.
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on glutathione S-transferases, indicating potential applications in drug development targeting detoxification enzymes.
Industrial Applications
In addition to its research applications, 2-Bromo-4-chloro-6-hydroxybenzaldehyde is utilized in:
- Dyes Production : Its unique reactivity allows it to be used in the synthesis of various dyes.
- Agrochemicals : The compound is also relevant in the development of pesticides and other agrochemical products due to its potential biological activity.
Case Studies
-
Antimicrobial Activity Study :
- A study demonstrated that derivatives of this compound exhibited varying levels of antimicrobial activity against specific pathogens, highlighting its potential for developing new antimicrobial agents.
-
Enzyme Inhibition Research :
- Research focused on the inhibitory effects of this compound on glutathione S-transferases showed promising results for drug development targeting detoxification pathways in cancer therapy.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-hydroxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The presence of bromine and chlorine atoms enhances its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Key Findings:
- Electron-Withdrawing Groups (EWGs): The presence of Br and Cl at positions 2 and 4 in the target compound enhances electrophilicity at the aldehyde group compared to analogs with methyl or methoxy substituents .
- Hydrogen Bonding: The hydroxyl group at position 6 in 2-bromo-4-chloro-6-hydroxybenzaldehyde facilitates stronger intermolecular interactions than fluorine-substituted analogs (e.g., 4-bromo-2-fluoro-6-hydroxybenzaldehyde) .
- Steric Effects: Methyl groups (e.g., in 4-bromo-2-hydroxy-6-methylbenzaldehyde) reduce reactivity in nucleophilic substitution reactions due to steric hindrance .
Physicochemical Properties
- Melting Points: Halogenated benzaldehydes generally exhibit higher melting points than non-halogenated analogs. For example, 2-bromo-4-chloro-6-hydroxybenzaldehyde melts at ~150–155°C, while 4-bromo-2-hydroxy-6-methylbenzaldehyde melts at ~120–125°C due to reduced intermolecular forces .
- Solubility: The target compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO). Fluorine-substituted analogs (e.g., 5-bromo-4-fluoro-2-hydroxybenzaldehyde) show improved solubility in ethanol .
Reactivity in Schiff Base Formation
2-Bromo-4-chloro-6-hydroxybenzaldehyde reacts efficiently with aromatic amines (e.g., 2-chlorobenzenamine) to form stable Schiff bases, as evidenced by a low R factor (0.032) in crystallographic studies . In contrast, analogs with methyl groups (e.g., 4-bromo-2-hydroxy-6-methylbenzaldehyde) require longer reaction times due to steric hindrance .
Biological Activity
2-Bromo-4-chloro-6-hydroxybenzaldehyde (BCB) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
BCB is characterized by the presence of bromine and chlorine substituents on the benzaldehyde ring, along with a hydroxyl group. Its molecular formula is , and it possesses unique reactivity due to these halogenations, which enhance its electrophilic properties.
1. Antimicrobial Properties
Research indicates that BCB exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it could serve as a potential candidate for developing new antimicrobial agents .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Activity
BCB has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to inhibit cell proliferation and disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production .
Mechanism of Action:
- BCB interacts with cellular proteins, potentially modifying their activity through covalent bonding.
- It may inhibit key enzymes involved in cancer cell metabolism, thereby disrupting their energy production pathways.
Case Study 1: Anticancer Effects on Breast Cancer Cells
A recent study evaluated the effects of BCB on MCF-7 breast cancer cells. Results indicated that treatment with BCB resulted in:
- Cell Viability: Decreased by 50% at a concentration of 10 µM after 24 hours.
- Apoptosis Induction: Increased caspase-3 activity was observed, indicating activation of the apoptotic pathway.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In another investigation, BCB was tested for its antimicrobial efficacy against Staphylococcus aureus. The study found:
- Zone of Inhibition: A significant zone of inhibition (15 mm) was recorded at a concentration of 100 µg/mL.
- Synergistic Effects: When combined with conventional antibiotics, BCB enhanced their efficacy against resistant strains.
Toxicity and Safety Profile
While BCB shows promising biological activities, its toxicity profile needs careful evaluation. Preliminary studies indicate moderate toxicity in mammalian cell lines, necessitating further research to establish safe dosage levels for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
